3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide

Lipophilicity ADMET CNS Drug Design

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide (CAS 1343964-26-0) is a functionalized pyrazole building block bearing a 3-amino group, a 4-methyl substituent, and an N-isopropylpropanamide side chain (MF: C₁₀H₁₈N₄O, MW: 210.28 g·mol⁻¹). The compound is commercially available at >97% purity and serves as an advanced intermediate in medicinal chemistry programs targeting γ-secretase inhibition (Alzheimer's disease) and SGLT2 inhibition (metabolic disease) , as well as in structure–activity relationship (SAR) explorations of glucagon receptor antagonists.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13629335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CCC(=O)NC(C)C
InChIInChI=1S/C10H18N4O/c1-7(2)12-9(15)4-5-14-6-8(3)10(11)13-14/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)
InChIKeyCVPFXBWADADRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide: Core Identity for Pyrazole-Based Fragment Procurement


3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide (CAS 1343964-26-0) is a functionalized pyrazole building block bearing a 3-amino group, a 4-methyl substituent, and an N-isopropylpropanamide side chain (MF: C₁₀H₁₈N₄O, MW: 210.28 g·mol⁻¹) . The compound is commercially available at >97% purity and serves as an advanced intermediate in medicinal chemistry programs targeting γ-secretase inhibition (Alzheimer's disease) and SGLT2 inhibition (metabolic disease) , as well as in structure–activity relationship (SAR) explorations of glucagon receptor antagonists .

Functionalized pyrazole building block with 3-amino and 4-methyl substitution for medicinal chemistry
N-isopropylpropanamide side chain supports modulated lipophilicity in fragment elaboration
Commercial availability at >97% purity from multiple vendors supports reliable multistep synthesis
Documented in patent chemotypes for gamma-secretase and SGLT2 inhibitor research programs

Why Generic Pyrazole-Propanamide Analogs Cannot Substitute for 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide in Lead Optimization Campaigns


Even minor structural variations among 3-amino-4-methylpyrazole propanamide derivatives produce quantifiable changes in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly influence passive permeability, solubility, and target engagement . The N-isopropyl congener occupies a distinct physicochemical niche—its calculated LogP of +0.69 and TPSA of 72.9 Ų fall within a narrow property window preferred for central nervous system (CNS) and intracellular target accessibility, whereas the primary amide analog (LogP –0.35, TPSA 86.9 Ų) lies outside this space . Generic replacement without experimental validation risks introducing uncontrolled shifts in ADMET parameters that can confound SAR interpretation and delay project timelines.

Lipophilicity shift may alter membrane penetration profile Primary amide analogs exhibit substantially lower calculated LogP, which may reduce passive permeability and CNS accessibility predictions in screening models.
Higher polar surface area may shift absorption class predictions Unsubstituted amide analogs carry greater TPSA, which may move predicted oral absorption parameters outside preferred ranges and confound cross-series SAR interpretation.
Lower purity grade increases synthetic reproducibility risk Generic analogs offered at lower purity specifications may introduce trace impurities that interfere with metal-catalyzed coupling steps and reduce batch-to-batch yield consistency.

Quantitative Differentiation of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide Against the Closest Commercially Available Analogs


N-Isopropylpropanamide vs. Primary Propanamide: A 2500-Fold Increase in Calculated Lipophilicity (LogP) That Determines Membrane Penetration Potential

The target compound's calculated LogP (ALOGPS) is +0.69 , whereas the corresponding unsubstituted amide, 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide, exhibits a calculated LogP of –0.35 . This represents a net ΔLogP of +1.04 log units, equivalent to a roughly 11-fold increase in octanol–water partition coefficient per log unit, and an overall >2500-fold greater lipophilicity. The increased lipophilicity is consistent with the N-isopropyl group acting as a hydrophobic shield that reduces the desolvation penalty for membrane transit.

Calculated LogP
Reported
ΔLogP +1.04 (>2500-fold lipophilicity increase)
This compound: +0.69 Primary amide analog: −0.35
Supports CNS permeability prediction context
In silico ALOGPS consensus; experimental validation advised
Lipophilicity ADMET CNS Drug Design Physicochemical Property Optimization

Reduced Topological Polar Surface Area (TPSA) by 14 Ų: A Quantitative Predictor of Improved Passive Permeability Relative to the Primary Amide

The topological polar surface area (TPSA) of the target compound is 72.94 Ų , compared to 86.93 Ų for the primary amide analog . The 14.0 Ų reduction arises from N-alkylation replacing a primary amide –NH₂ with an –NHiPr group, which adds hydrophobic surface area without introducing additional hydrogen-bonding capacity. TPSA values below 90 Ų are empirically associated with higher oral absorption, and values below 70–80 Ų correlate with CNS penetration.

Topological PSA
Reported
72.9 Ų
−14.0 Ų vs primary amide analog (86.9 Ų)
Within oral and CNS permeability threshold range
Fragment-based calculation; vendor-reported values
TPSA Membrane Permeability CNS MPO Score Fragment-Based Drug Discovery

Preserved Hydrogen-Bond Donor Count (2) While Increasing Rotatable Bond Count: A Balanced Flexibility–Polarity Profile for Fragment Elaboration

Both the target compound and the primary amide analog possess exactly 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) , meeting the Lipinski rule of ≤5 HBD and ≤10 HBA. However, the target compound has 4 rotatable bonds versus 3 in the primary amide . The additional rotatable bond (the isopropyl C–N bond) increases conformational sampling without adding polarity, offering greater potential for induced-fit binding while maintaining the same total HBD count, which is favorable for oral absorption.

Molecular Descriptors
Reported
HBD 2 · HBA 4 · Rot. bonds 4
Primary amide analog: HBD 2 · HBA 4 · Rot. bonds 3
Balanced flexibility-polarity for fragment elaboration
Additional rotatable bond may support induced-fit binding
Hydrogen Bond Donors Rotatable Bonds Lead-Likeness Fragment Optimization

High Batch-to-Batch Purity Specifications (≥97%) Certified by Independent Vendors, Reducing Synthetic Reproducibility Risk

The target compound is consistently offered at ≥97% purity by multiple vendors (Leyan: 98%; AKSci: 97%) , whereas the primary amide analog is listed at 95% purity . The 2–3 percentage-point purity advantage reduces the probability of side reactions caused by impurities during multistep synthesis, particularly in amide coupling or metal-catalyzed cross-coupling steps where trace amine or acid impurities can poison catalysts.

Batch Purity
Specification review
≥97%
+2–3 pp vs primary amide analog (95%)
Reduces side-reaction risk in multistep synthesis
Multi-vendor specification as of Q2 2026
Purity Specification Quality Assurance Procurement Criteria Synthetic Reproducibility

Structural Alignment with γ-Secretase Inhibitor Chemotypes: The N-Isopropyl Amide Moiety Matches a Privileged Substitution Pattern in Preclinical Alzheimer's Disease Programs

Patent US 20100280066 A1 explicitly claims acylated amino acid amidyl pyrazoles as γ-secretase inhibitors for reducing amyloid-β peptide production . Within the claimed Markush space, the 3-amino-4-methylpyrazole core with an N-alkylpropanamide side chain is a recurring substructure. The N-isopropyl variant maps directly onto the preferred substitution pattern, as described in WO 2004014932 A1 for related pyrazole-based therapeutic intermediates . While direct IC₅₀ data for this specific compound against γ-secretase are not publicly available, the structural congruence with patented chemotypes provides a strong class-level inference of target engagement potential that is absent for non-amide or N-unsubstituted analogs.

Chemotype Alignment
Class-level
Matches gamma-secretase inhibitor Markush claims
Per US 20100280066 A1 and WO 2004014932 A1
Supports entry into documented SAR series
Direct target engagement data not publicly available; class-level context
γ-Secretase Inhibition Alzheimer's Disease Amyloid-β Privileged Scaffold

Where 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide Delivers Maximum Scientific Value: Evidence-Backed Application Scenarios


CNS-Penetrant Fragment Library Design for Alzheimer's Disease Targets

With a TPSA of 72.9 Ų and LogP of +0.69, this compound occupies the 'CNS-accessible' quadrant of the CNS MPO scoring space and maps directly onto the γ-secretase inhibitor chemotype claimed in US 20100280066 A1 . Fragment-based screening collections targeting amyloid-β pathways benefit from its balanced polarity–lipophilicity profile, which is predicted to support passive blood–brain barrier penetration while maintaining aqueous solubility adequate for biochemical assay concentrations.

Lead Optimization of Glucagon Receptor Antagonists Requiring 4-Methylpyrazole Cores

The 4-methyl substituent on the pyrazole ring is a critical determinant of GCGR binding affinity, as demonstrated by Shu et al. (2018) for a related series achieving IC₅₀ values of 0.06–0.09 μM . The N-isopropylpropanamide side chain of the target compound provides a metabolically stable amide linkage that can be further functionalized via the terminal isopropyl group or the pyrazole 3-amino group, enabling rapid SAR expansion around a validated pharmacophore.

Metabolic Disease SGLT2 Inhibitor Intermediate Procurement

Pyrazole derivatives featuring 3-amino and 4-methyl substitution are explicitly described as intermediates for SGLT2 inhibitors in WO 2004014932 A1 . The N-isopropylpropanamide side chain serves as a protected amide handle that can be orthogonally deprotected or elaborated, making this compound a strategic building block for synthesizing candidate SGLT2 inhibitors without requiring de novo construction of the pyrazole core.

Parallel Synthesis Libraries for Physicochemical Property Optimization

The combination of 4 rotatable bonds, 2 H-bond donors, and 4 H-bond acceptors defines a lead-like molecular property profile . The N-isopropyl group provides a calibrated increase in logP (+1.04 units vs. the primary amide) without altering HBD count, allowing medicinal chemists to fine-tune lipophilicity in parallel amide coupling libraries while maintaining compliance with oral druggability guidelines.

Application
Selection Property
Validation Focus
CNS-targeted fragment library for amyloid pathway studies
TPSA/LogP profile within CNS MPO scoring space
Predicted brain penetration context review
GCGR antagonist lead optimization
4-methylpyrazole core with N-isopropylamide side chain
Reported pharmacophore SAR expansion review
SGLT2 inhibitor intermediate synthesis
3-amino-4-methylpyrazole scaffold with protected amide handle
Orthogonal deprotection and elaboration review
Parallel synthesis for physicochemical optimization
Lead-like HBD/HBA/rotatable bond profile
Lipophilicity tuning without HBD count alteration
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